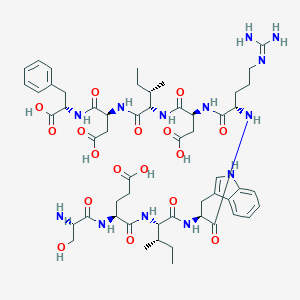

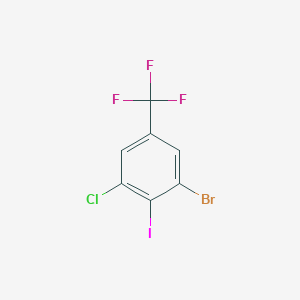

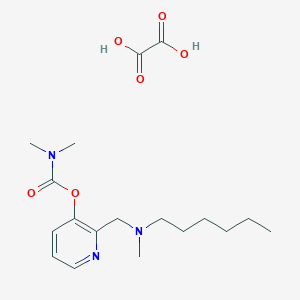

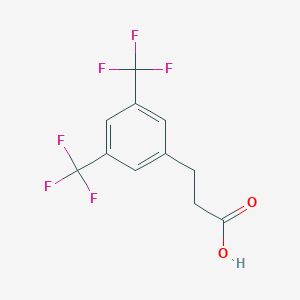

![molecular formula C4H6N8O B065274 5,6-Dihydrazino[1,2,5]oxadiazolo[3,4-b]pyrazine CAS No. 180622-15-5](/img/structure/B65274.png)

5,6-Dihydrazino[1,2,5]oxadiazolo[3,4-b]pyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,6-Dihydrazino[1,2,5]oxadiazolo[3,4-b]pyrazine is a derivative of [1,2,5]oxadiazolo[3,4-b]pyrazine . It is a small molecule that acts as a mitochondrial uncoupler . It is being studied as a potential treatment for non-alcoholic fatty liver disease .

Synthesis Analysis

The synthesis of [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives involves the reaction of 8-aroyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-triones with 3,4-diaminofurazan . This reaction is carried out in anhydrous ethyl acetate under reflux for 40–60 minutes .Molecular Structure Analysis

The molecular structure of [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives has been studied using the B3PW91/6-31G** theoretical method . This method was used to optimize the structure of 12 polynitro imidazo[4,5-e]oxadiazolo[3,4-b]pyrazine compounds .Chemical Reactions Analysis

The chemical reactions of [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives involve the direct C-H bond functionalization . The construction of the [1,2,5]oxadiazolo[3,4-b]pyrazine scaffold and its further modifications have been summarized and classified .科学的研究の応用

Anticancer Properties

NSC694220 exhibits promising anticancer activity. Researchers have found that it inhibits the E2 ubiquitin-conjugating enzyme Ubc13-Uev1A, leading to suppression of constitutive NF-κB activity in diffuse large B cell lymphoma cells . This inhibition of NF-κB signaling is crucial for controlling cell proliferation and survival, making NSC694220 a potential candidate for cancer therapy.

Glassy Gels

Interestingly, NSC694220 is part of a new class of materials called “glassy gels.” These materials are unique because they contain over 50% liquid yet remain very hard and difficult to break. The specific role of NSC694220 in glassy gels warrants further investigation, but this property opens up exciting possibilities for applications in materials science and engineering .

作用機序

Target of Action

NSC694220, also known as 5,6-Dihydrazino[1,2,5]oxadiazolo[3,4-b]pyrazine, is a small-molecule inhibitor of the E2 ubiquitin-conjugating enzyme Ubc13-Uev1A . This enzyme plays a crucial role in the NF-κB signaling pathway, which is involved in immune and inflammatory responses, cell growth, and survival .

Mode of Action

NSC694220 interacts with its target, the Ubc13-Uev1A enzyme, by blocking the formation of Ubc13 and ubiquitin thioester conjugates . This action suppresses the constitutive NF-κB activity in cells, such as diffuse large B cell lymphoma cells .

Biochemical Pathways

The primary biochemical pathway affected by NSC694220 is the NF-κB signaling pathway . By inhibiting the Ubc13-Uev1A enzyme, NSC694220 disrupts the normal functioning of this pathway, leading to a decrease in NF-κB activity . The downstream effects of this inhibition are still under investigation.

Result of Action

The primary result of NSC694220’s action is the suppression of constitutive NF-κB activity in cells . This can lead to a decrease in cell growth and survival, particularly in cells where the NF-κB pathway is overactive, such as in certain types of cancer cells .

特性

IUPAC Name |

(5-hydrazinyl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N8O/c5-9-1-2(10-6)8-4-3(7-1)11-13-12-4/h5-6H2,(H,7,9,11)(H,8,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFGKQUIQMEAOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=NON=C1N=C(C(=N2)NN)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

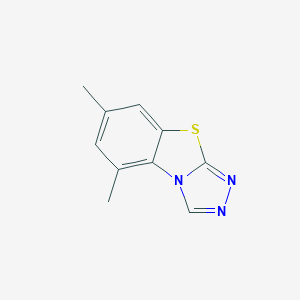

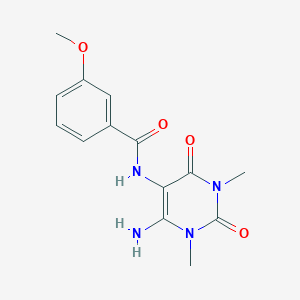

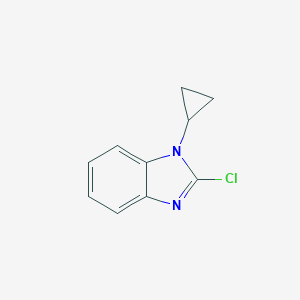

![2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B65206.png)